molecular formula C10H7N3O6S2 B14637746 N-(2,4-dinitrophenyl)thiophene-2-sulfonamide CAS No. 54087-34-2

N-(2,4-dinitrophenyl)thiophene-2-sulfonamide

Cat. No.: B14637746
CAS No.: 54087-34-2
M. Wt: 329.3 g/mol
InChI Key: WOSWSKKXSODIAD-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to a 2,4-dinitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2,4-dinitroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can reduce the nitro groups.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2,4-dinitrophenyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonamide group interacts with the zinc ion in the enzyme’s active site, while the thiophene and dinitrophenyl groups enhance

Properties

CAS No.

54087-34-2

Molecular Formula

C10H7N3O6S2

Molecular Weight

329.3 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H7N3O6S2/c14-12(15)7-3-4-8(9(6-7)13(16)17)11-21(18,19)10-2-1-5-20-10/h1-6,11H

InChI Key

WOSWSKKXSODIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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